molecular formula C20H16FNO3 B2676780 METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE CAS No. 1358124-70-5

METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE

Cat. No.: B2676780
CAS No.: 1358124-70-5
M. Wt: 337.35
InChI Key: IOLKCNPVRUUMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines a quinoline core with a fluorine atom and an ethenylphenyl group

Scientific Research Applications

METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its unique structural features.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Future Directions

The future directions in the research of “Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate” and similar compounds could involve the development of more efficient and environmentally friendly synthesis methods, exploration of their biological activities, and their potential applications in medicinal and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the ethenylphenyl group: This can be done through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-2-HYDROXYBENZOATE: Similar structure but with a hydroxy group instead of a fluorine atom.

    4-HYDROXY-2-QUINOLONES: Compounds with a similar quinoline core but different substituents.

Uniqueness

METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE is unique due to the combination of a fluorine atom and an ethenylphenyl group, which can impart distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 4-[(4-ethenylphenyl)methoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO3/c1-3-13-4-6-14(7-5-13)12-25-19-11-18(20(23)24-2)22-17-9-8-15(21)10-16(17)19/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLKCNPVRUUMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC=C(C=C3)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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